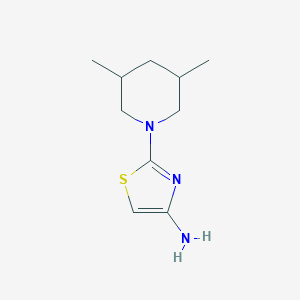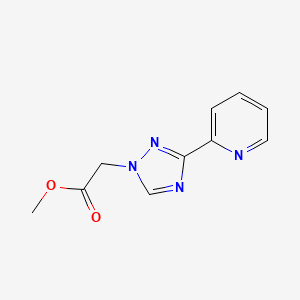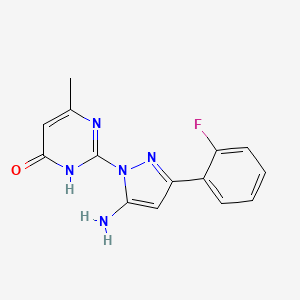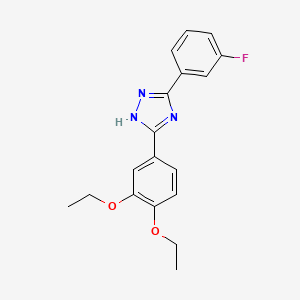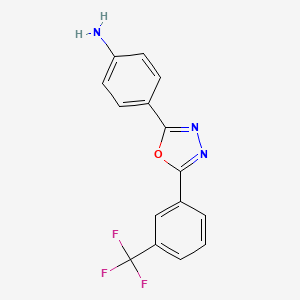
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that features a trifluoromethyl group, an oxadiazole ring, and an aniline moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen, which is often found in pharmaceuticals and agrochemicals due to its stability and bioactivity. The aniline moiety is a common functional group in organic chemistry, known for its role in the synthesis of dyes, drugs, and polymers.
准备方法
The synthesis of 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a variety of methods, including the use of trifluoromethylating agents such as Ruppert’s reagent (CF₃SiMe₃) or through radical trifluoromethylation.
Coupling with Aniline: The final step involves coupling the oxadiazole intermediate with aniline, which can be achieved through a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling
化学反应分析
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the aniline moiety can be replaced by other functional groups under appropriate conditions
科学研究应用
4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a valuable tool in the study of biological processes and the development of new drugs.
Medicine: Due to its stability and bioactivity, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
作用机制
The mechanism of action of 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. The oxadiazole ring and aniline moiety contribute to the compound’s binding affinity and specificity for its targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in target cells .
相似化合物的比较
Similar compounds to 4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline include:
3-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl and aniline moieties but lacks the oxadiazole ring.
5-(Trifluoromethyl)-1,3,4-oxadiazole: This compound contains the trifluoromethyl and oxadiazole moieties but lacks the aniline group.
4-(Trifluoromethyl)phenyl-1,3,4-oxadiazole: This compound is structurally similar but differs in the position of the trifluoromethyl group
The uniqueness of this compound lies in the combination of these three functional groups, which confer distinct chemical and biological properties that are not observed in the individual components.
属性
分子式 |
C15H10F3N3O |
|---|---|
分子量 |
305.25 g/mol |
IUPAC 名称 |
4-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-10(8-11)14-21-20-13(22-14)9-4-6-12(19)7-5-9/h1-8H,19H2 |
InChI 键 |
GDURUTGUMYHQNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


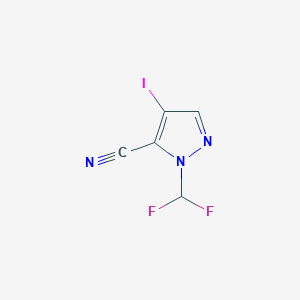

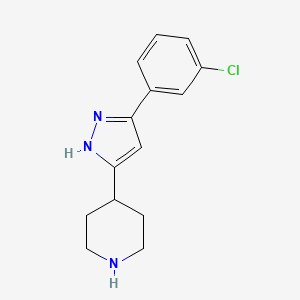
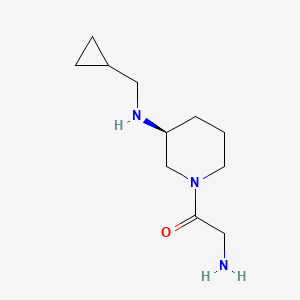


![2-(3-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11794663.png)


